molecular formula C21H21FN4O2S B2408035 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1705879-03-3

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No. B2408035
CAS RN: 1705879-03-3
M. Wt: 412.48
InChI Key: PJJYRWVQYMIPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H21FN4O2S and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as a Selective 5-HT1A Receptor Agonist

A study explored novel derivatives of 2-pyridinemethylamine as selective 5-HT1A receptor agonists, emphasizing the significance of incorporating a fluorine atom to enhance agonist activity. The research indicates these derivatives' potential as orally active agents with strong antidepressant properties (Vacher et al., 1999).

Application in Neuropathic Pain Management

Research on the 5-HT(1A) receptor agonist F 13640, which shares structural similarities with the compound , suggests its efficacy in reducing mechanical allodynia in a rat model of trigeminal neuropathic pain. This highlights the potential of such compounds in managing neuropathic pain (Deseure et al., 2002).

Role in Crystal Packing of Derivatives

A study investigated the crystal packing of 1,2,4-oxadiazole derivatives, focusing on the functional role of non-covalent interactions. The derivatives examined contain the biologically active 1,2,4-oxadiazol moiety, which is key to the compound of interest. This research aids in understanding the structural properties of such compounds (Sharma et al., 2019).

Synthesis and Structural Analysis

A study detailing the synthesis and structural analysis of similar compounds, specifically focusing on piperidin-1-yl and methanone derivatives, provides insights into the chemical properties and synthesis methodologies that could be applicable to the compound (Prasad et al., 2018).

Antimicrobial and Antimycobacterial Activity

Research on nicotinic acid hydrazide derivatives, which include structural components similar to the compound , investigated their antimicrobial and antimycobacterial activities. This suggests potential antimicrobial applications for compounds with similar structures (R.V.Sidhaye et al., 2011).

properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-29-20-16(8-4-10-23-20)21(27)26-11-5-6-14(13-26)12-18-24-19(25-28-18)15-7-2-3-9-17(15)22/h2-4,7-10,14H,5-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJYRWVQYMIPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.